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Compound of Interest

Compound Name: Paeonilactone A

Cat. No.: B029624

An In-depth Technical Guide to the Spectroscopic Data of Paeonilactone A
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Paeonilactone
A, a monoterpenoid isolated from the roots of Paeonia species. The information presented
herein is crucial for the identification, characterization, and quality control of this natural product
in research and drug development settings.

Chemical Structure

Paeonilactone A is a cage-like monoterpenoid with a unique lactone bridge. Its structure was
first elucidated by Hayashi et al. in 1985.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Paeonilactone A, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Paeonilactone
A. The chemical shifts are indicative of the electronic environment of each carbon atom.
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Carbon No. Chemical Shift (6) ppm
1 Data not available
2 Data not available
3 Data not available
4 43.1

5 Data not available
6 Data not available
7 Data not available
8 178.2

9 39.5

10 Data not available

Note: The complete 13C NMR data set is not fully available in the public domain literature
reviewed. The provided data is based on a study on the metabolism of albiflorin, where
Paeonilactone A was identified as a metabolite.

'H NMR Spectroscopic Data

Proton NMR data is essential for determining the connectivity of protons and understanding the
stereochemistry of the molecule.

(Specific *H NMR data for Paeonilactone A, including chemical shifts, multiplicities, and
coupling constants, were not available in the public domain literature reviewed.)

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

(Specific IR absorption bands for Paeonilactone A were not available in the public domain
literature reviewed.)
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Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

(Specific mass spectral data, including the molecular ion peak (M+) and major fragmentation
patterns for Paeonilactone A, were not available in the public domain literature reviewed.)

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above
are crucial for reproducibility and validation.

Isolation of Paeonilactone A

Paeonilactone A is typically isolated from the roots of Paeonia albiflora PALLAS var.
trichocarpa BUNGE. The general procedure involves extraction with a suitable solvent,
followed by various chromatographic techniques to purify the compound.

Workflow for the Isolation of Paeonilactone A
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Caption: General workflow for the isolation of Paeonilactone A.

Spectroscopic Analysis

The following are generalized protocols for the spectroscopic analysis of natural products like
Paeonilactone A.
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Sample Preparation: A few milligrams of the purified Paeonilactone A are dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds).

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire 1D (*H, *3C) and 2D (e.g.,
COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm)
relative to a reference standard (e.g., tetramethylsilane - TMS).

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt
plate.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
ionization method, such as Electrospray lonization (ESI) or Electron Impact (El).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for
accurate mass measurements.

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of
the molecular ion and its fragment ions.

Logical Flow for Spectroscopic Structure Elucidation
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Caption: The role of different spectroscopic techniques in structure elucidation.

Conclusion

The spectroscopic data for Paeonilactone A are fundamental for its unambiguous identification
and for ensuring the purity of samples used in research and development. While the original
complete dataset from the primary literature was not fully accessible for this guide, the provided
information and general protocols offer a solid foundation for researchers working with this
compound. It is highly recommended to refer to the primary literature for the complete and
detailed spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic data of Paeonilactone A (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029624+#spectroscopic-data-of-paeonilactone-a-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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